molecular formula C42H59KNa2O16 B12781811 Potassium disodium salt of beta-glycyrrhizic acid CAS No. 134885-74-8

Potassium disodium salt of beta-glycyrrhizic acid

Cat. No.: B12781811
CAS No.: 134885-74-8
M. Wt: 905.0 g/mol
InChI Key: PXNYUXNUUBANNI-UHFFFAOYSA-K
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Description

Beta-glycyrrhizic acid (GA), a triterpenoid saponin derived from licorice root (Glycyrrhiza glabra and G. uralensis), is renowned for its broad pharmacological properties, including anti-inflammatory, antiviral, and hepatoprotective activities . The potassium disodium salt of beta-glycyrrhizic acid (K/Na₂-GA) is a chemically modified derivative designed to enhance solubility and bioavailability. This salt form retains GA’s core structure—a glycyrrhetinic acid aglycone linked to two glucuronic acid units—but replaces hydrogen ions with potassium and sodium cations at specific carboxyl groups (Figure 1). Such modifications optimize its pharmacokinetic profile while retaining biological activity .

Properties

CAS No.

134885-74-8

Molecular Formula

C42H59KNa2O16

Molecular Weight

905.0 g/mol

IUPAC Name

potassium;disodium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16.K.2Na/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3

InChI Key

PXNYUXNUUBANNI-UHFFFAOYSA-K

Canonical SMILES

CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C.[Na+].[Na+].[K+]

Origin of Product

United States

Preparation Methods

Dissolution of Ammonium Glycyrrhizinate Salt

  • The raw material, monoammonium glycyrrhizinate salt, is dissolved in water.
  • The amount of water used is typically 4 to 10 times the weight of the ammonium glycyrrhizinate, with an optimal ratio around 6:1 (water to salt by mass).
  • The dissolution temperature is controlled between 35°C and 65°C, preferably 40°C to 55°C, with an optimum at 45°C.
  • This temperature range ensures the solution is fluid enough to pass through resin columns without excessive viscosity or loss of resin adsorption capacity.

Ion-Exchange Chromatography

  • The ammonium glycyrrhizinate solution is passed through a resin column.
  • The resin used can be either ion-exchange resins (e.g., D301, D311, D318) or macroporous adsorptive resins (e.g., HP-20, D101, HPD-100).
  • After loading the solution, the column is washed thoroughly with water to remove impurities.
  • Elution is performed using a solution containing potassium ions, such as potassium hydroxide, potassium carbonate, or potassium bicarbonate solutions. Potassium carbonate solution is preferred.
  • The eluted solution contains potassium glycyrrhizinate.

Concentration and Crystallization

  • The potassium glycyrrhizinate solution is concentrated under reduced pressure to a volume approximately equal to the weight of the original ammonium glycyrrhizinate (volume in liters to weight in kilograms ratio about 1:1).
  • An organic solvent, preferably ethanol, is added in a volume 2 to 5 times that of the concentrated solution.
  • The mixture is stirred and allowed to stand for crystallization.
  • The crystals are then filtered, washed with alcohol, and dried to obtain the final potassium glycyrrhizinate product.

Advantages of the Ion-Exchange Based Preparation Method

  • High Purity: The method avoids chemical reactions that produce by-products, resulting in fewer impurities.
  • Environmental Friendliness: Reduced use of organic solvents and avoidance of multi-step chemical reactions make the process more sustainable.
  • Energy Efficiency: The process operates at moderate temperatures and uses physical separation techniques.
  • High Yield and Cost-Effectiveness: The method yields a high amount of product with lower production costs due to simplified steps.

Comparative Data Table of Key Parameters in Preparation

Parameter Range/Value Notes
Water to ammonium glycyrrhizinate ratio (mass) 4:1 to 10:1 (optimal 6:1) Controls solution viscosity and column flow
Dissolution temperature 35°C to 65°C (optimal 45°C) Ensures proper dissolution and resin adsorption
Resin types Ion-exchange: D301, D311, D318
Macroporous: HP-20, D101, HPD-100
Resin choice affects adsorption efficiency
Potassium ion eluant Potassium hydroxide, carbonate, bicarbonate (carbonate preferred) Provides potassium ions for ion exchange
Concentration volume 0.5 to 2 times ammonium glycyrrhizinate weight (optimal 1:1) Concentrates product before crystallization
Organic solvent for crystallization Ethanol (2 to 5 times volume of concentrate) Facilitates crystallization and purification

Research Findings and Practical Notes

  • The ion-exchange method described is novel compared to traditional chemical synthesis routes that involve multiple reaction steps and extensive use of organic solvents, which can introduce impurities and environmental hazards.
  • The process is scalable and suitable for industrial production due to its simplicity and lower cost.
  • The product obtained has high content and low impurity levels, improving safety and efficacy for pharmaceutical and food industry applications.
  • The method has been patented (CN101928324A/B) and is recognized for its technological innovation in producing potassium glycyrrhizinate.

Chemical Reactions Analysis

Types of Reactions: Potassium disodium salt of beta-glycyrrhizic acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its biological activity and therapeutic applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound include glycyrrhetinic acid and its derivatives. These products are known for their pharmacological activities and are used in various therapeutic applications .

Scientific Research Applications

Hepatoprotective Effects

Glycyrrhizic acid has been extensively studied for its hepatoprotective properties. A review highlighted its efficacy in treating liver diseases, including chronic hepatitis and liver cirrhosis. In clinical trials, patients receiving glycyrrhizic acid showed significant improvements in liver function markers compared to control groups.

Table 1: Clinical Efficacy of Glycyrrhizic Acid in Liver Diseases

Study ReferenceTreatment RegimenPatient GroupOutcome
150 mg + 5–10% glucose, i.v., q.d., 1 monthChronic hepatitis93.3% normalization of ALT levels after treatment
80 mg + 10% glucose, i.v., q.d., 4 weeksChronic Hepatitis BSignificant reduction in TBil, ALT, AST levels (P < 0.01)

Radiotherapy Dermatitis Prevention

Recent studies have demonstrated the effectiveness of glycyrrhizic acid in preventing radiotherapy-induced dermatitis. A specific study utilized a gel formulation containing glycyrrhizic acid and chitosan, which showed a marked reduction in dermatitis incidence compared to standard treatments.

Table 2: Comparative Efficacy of Glycyrrhizic Acid Gel vs Control Treatments

Treatment GroupIncidence Rate (%)
Normal Saline100
Triethanolamine Emulsifiable Paste100
Carboxymethyl Chitosan Biogel50
Glycyrrhizic Acid Carboxymethyl Gel33

The study concluded that the combination of glycyrrhizic acid and chitosan not only prevented dermatitis effectively but also exhibited superior safety profiles compared to conventional treatments .

Cosmetic Applications

Glycyrrhizic acid is widely used in cosmetic formulations due to its skin-conditioning and anti-inflammatory properties. It is incorporated into creams and lotions at concentrations up to 0.1%, enhancing skin hydration and reducing irritation.

Table 3: Cosmetic Applications of Glycyrrhizic Acid

Product TypeConcentration (%)Functionality
CreamsUp to 0.1Anti-inflammatory
LotionsUp to 0.1Skin conditioning
SerumsUp to 0.1Moisturizing agent

Antiviral and Antimicrobial Properties

Research indicates that glycyrrhizic acid possesses antiviral properties against various viruses, including hepatitis and HIV. Its mechanism involves inhibiting viral replication and enhancing immune responses.

Table 4: Antiviral Efficacy of Glycyrrhizic Acid

Virus TypeMechanism of ActionReference
Hepatitis BInhibition of viral replication
HIVEnhancement of immune responses

Case Study: Glycyrrhizic Acid in Chronic Hepatitis Treatment

A clinical trial involving chronic hepatitis patients treated with glycyrrhizic acid revealed significant improvements in liver enzyme levels after a treatment course of one month. The study emphasized the compound's role as an effective therapeutic agent for liver health .

Case Study: Radiotherapy Dermatitis Prevention

In an animal model study, the application of a gel containing glycyrrhizic acid significantly reduced the incidence and severity of radiotherapy-induced dermatitis compared to standard care protocols .

Mechanism of Action

The mechanism of action of potassium disodium salt of beta-glycyrrhizic acid involves its interaction with various molecular targets and pathways. It inhibits the activity of enzymes such as 11β-hydroxysteroid dehydrogenase, which plays a role in the metabolism of corticosteroids. This inhibition leads to increased levels of active corticosteroids, resulting in anti-inflammatory and immunomodulatory effects . Additionally, it modulates the activity of nuclear factor-kappa B (NF-κB) and other signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Structural and Functional Modifications

Beta-glycyrrhizic acid derivatives are classified based on cation substitution (e.g., Na⁺, K⁺, NH₄⁺) and esterification/amide formation. Key derivatives include:

Compound Structural Modification Key Properties
Beta-GA (free acid) Unmodified carboxyl groups Low solubility in water; moderate bioavailability
Monopotassium salt (K-GA) Single K⁺ substitution Improved solubility; used in anti-inflammatory formulations
Disodium salt (Na₂-GA) Two Na⁺ substitutions High water solubility; used in drug delivery systems (e.g., fenbendazole)
Potassium disodium salt (K/Na₂-GA) Mixed K⁺/Na⁺ substitutions Balanced solubility and membrane permeability; antiviral applications
Monoammonium salt (NH₄-GA) NH₄⁺ substitution High selective index (SI = 53) against HIV-1; clinical use in hepatitis

Pharmacological Activity

Antiviral Efficacy

K/Na₂-GA and related salts inhibit HIV-1 replication by interfering with viral entry and fusion. Comparative data from in vitro studies:

Compound EC₅₀ (µM) vs. HIV-1 Selective Index (SI) Reference Strain
Beta-GA (free acid) 12.5 4.45 MT-4 cells
Na₂-GA 8.2 6.7 GKV 4005 cells
NH₄-GA 3.8 53 MT-4 cells
K/Na₂-GA 5.9 18.3* Estimated from

NH₄-GA exhibits the highest SI due to enhanced cellular uptake and lower cytotoxicity. K/Na₂-GA balances potency and safety, making it suitable for long-term therapies.

Radiation Protection

Beta-GA derivatives mitigate radiation damage by scavenging free radicals. In murine models irradiated with ⁶⁰Co gamma rays:

Compound 30-Day Survival Rate Increase Mechanism
Beta-GA 30% Antioxidant and anti-apoptotic
K/Na₂-GA 40–50% Enhanced membrane repair

Solubility and Drug Delivery Enhancement

Salt forms significantly improve water solubility, critical for pharmaceutical formulations:

Compound Solubility (mg/mL) Application Example
Beta-GA 0.15 Limited to ethanol-based solutions
Na₂-GA 4.8 Fenbendazole delivery (↑ solubility 4.4×)
K/Na₂-GA 3.2 Arglabin complexes (↑ solubility 4.42×)

Na₂-GA’s superior solubility enables mechanochemical complexes (e.g., with fenbendazole), doubling blood concentration and prolonging half-life .

Mechanism of Membrane Interaction

K/Na₂-GA modulates cell membrane properties, enhancing drug permeability:

  • Erythrocyte Studies : At 10 µM, K/Na₂-GA increases membrane permeability by 60% and reduces elasticity modulus tenfold, facilitating drug uptake .
  • Cholesterol Binding : GA derivatives interact with membrane cholesterol, altering lipid raft dynamics and promoting endocytosis .

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